N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-7(5-11)4-9(6-12-10)16-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13) |
InChI Key |
RYTPSZJBFRMQJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base such as pyridine to absorb the generated HCl . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines.
Scientific Research Applications
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides such as sulfamethoxazole and sulfadiazine . These compounds share a similar sulfonamide functional group but differ in their specific structures and properties.
Uniqueness
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific structure, which includes a cyclopropoxy group attached to the pyridine ring. This structural feature may confer unique biological activities and chemical reactivity compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
